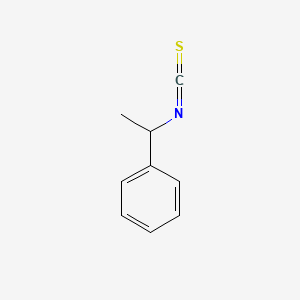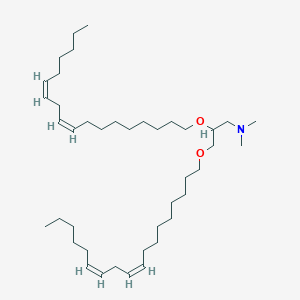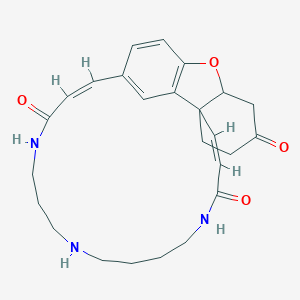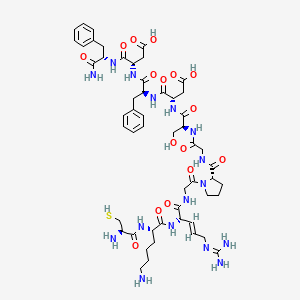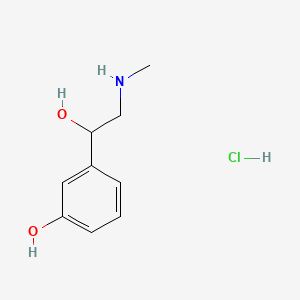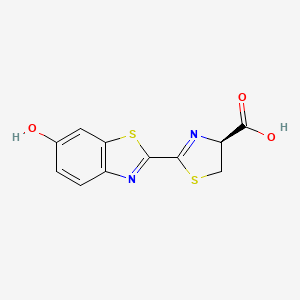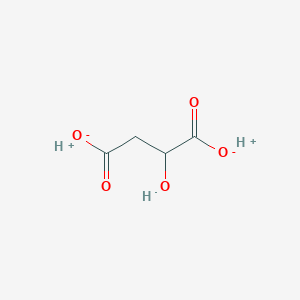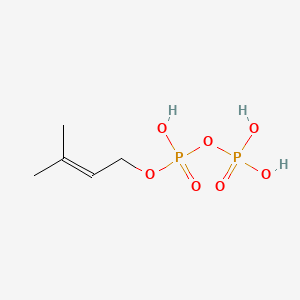
1,2-二油酰基-sn-甘油-3-磷酸胆碱
描述
1,2-dioleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:2 in which the phosphatidyl acyl groups at positions 1 and 2 are both oleoyl. It is a 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine betaine and a 1,2-di-octadecenoyl-sn-glycero-3-phosphocholine. It is functionally related to an oleic acid. It is a conjugate base of a 1,2-dioleoyl-sn-glycero-3-phosphocholine(1+).
1,2-Dioleoyl-sn-Glycero-3-Phosphocholine is a natural product found in Trypanosoma brucei with data available.
PC(18:1(9Z)/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.
科学研究应用
高温水反应
DOPC 已被研究在 175 至 350 °C 的高温水中的行为 . 它水解生成油酸和多种含磷产物 . 该研究可以深入了解 DOPC 在极端条件下的稳定性和分解 .
脂质体制备
DOPC 常用于脂质体的制备 . 脂质体是纳米级囊泡,由脂质双层组成,广泛用于临床药物递送系统 (DDS) . 完整脂质体的脂质组成是直接影响其特性和功能的重要因素 .
药物递送
DOPC 用于脂质体制备,将药物递送至体内 . 脂质体可以包裹亲水性或疏水性活性药物 ,通过保护它们免受失活或从体内消除来提高药物功效 .
脂质双层生成
DOPC 与 1,2-二十六烷酰基-sn-甘油-3-磷酸胆碱 (DPPC) 一起用于脂质双层生成 . 这些脂质双层对于细胞的结构和功能至关重要。
磷脂成分分析
DOPC 用于通过 31P 核磁共振波谱法对完整脂质体的定量脂质成分进行表征 . 该方法提供了一种灵敏且无损的方法来分析脂质体的脂质成分 .
蛋白质脂质体重建
DOPC 已被用于蛋白质脂质体的重建 . 蛋白质脂质体是其脂质双层中嵌入蛋白质的脂质体。 它们用于研究膜蛋白和药物递送 .
作用机制
Target of Action
1,2-Dioleoyl-sn-Glycero-3-Phosphocholine (DOPC) is a phospholipid that is commonly used alone, or with other components, in the generation of micelles, liposomes, and other types of artificial membranes . It is used in the reconstitution of proteoliposomes (PL) and in the preparation of lipid vesicles .
Mode of Action
DOPC interacts with its targets by forming stable bilayers and vesicles, which can encapsulate and deliver drugs to specific targets within the body . It acts as a stabilizer and emulsifier, which can improve the solubility and bioavailability of drugs .
Biochemical Pathways
DOPC undergoes hydrolysis to give oleic acid and a number of phosphorus-containing products. This hydrolysis is catalyzed by oleic and phosphoric acids, which are also reaction products . DOPC forms 1-acyl and 2-acyl lyso-phosphatidylcholine (LPC) along with oleic acid as primary products. LPC subsequently forms other phosphorus-containing intermediates, which finally lead to phosphoric acid as the ultimate P-containing product .
Pharmacokinetics
The pharmacokinetics of DOPC are largely determined by its unique chemical properties, which allow it to form stable bilayers and vesicles . These properties enable DOPC to encapsulate and deliver drugs to specific targets within the body, improving the solubility and bioavailability of these drugs .
Result of Action
The result of DOPC’s action is the formation of stable bilayers and vesicles, which can encapsulate and deliver drugs to specific targets within the body . This can improve the solubility and bioavailability of these drugs . In addition, the hydrolysis of DOPC leads to the formation of oleic acid and a number of phosphorus-containing products .
Action Environment
The action of DOPC can be influenced by environmental factors such as temperature. For example, the behavior of DOPC in high-temperature water has been studied, with DOPC found to hydrolyze to give oleic acid and a number of phosphorus-containing products . The hydrolysis was catalyzed by oleic and phosphoric acids, which were also reaction products .
生化分析
Biochemical Properties
1,2-Dioleoyl-sn-Glycero-3-Phosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used for the reconstitution of proteoliposome . It is also involved in the generation of micelles, liposomes, and other types of artificial membranes .
Cellular Effects
1,2-Dioleoyl-sn-Glycero-3-Phosphocholine has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to have differential effects on the aggregation of αPSM1 and αPSM4 proteins .
Molecular Mechanism
At the molecular level, 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine can change. It has been observed that the addition of DOPC increased total tocopherols, α-tocopherol, and δ-tocopherol .
Metabolic Pathways
1,2-Dioleoyl-sn-Glycero-3-Phosphocholine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
1,2-Dioleoyl-sn-Glycero-3-Phosphocholine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKAWJBJQDLSFF-NVKMUCNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274283 | |
| Record name | 1,2-Dioleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS], Solid | |
| Record name | Dioleoyl lecithin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10031 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PC(18:1(9Z)/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4235-95-4 | |
| Record name | 1,2-Dioleoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4235-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioleoyl lecithin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004235954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dioleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(Z,Z)]-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H026DM5V6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PC(18:1(9Z)/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine has the molecular formula C44H84NO8P and a molecular weight of 786.11 g/mol.
A: Yes, various studies utilize spectroscopic techniques to analyze DOPC. For example, Fourier transform infrared spectroscopy (FTIR) has been used to investigate the interaction of DOPC with compounds like fluoxetine [] and protamine sulfate [], providing insights into conformational changes within the bilayer structure.
A: DOPC exhibits good miscibility with a variety of other lipids, making it a versatile component in model membrane studies. It is frequently used in combination with lipids like DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), cholesterol, and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to mimic the complexity of natural cell membranes. [, , ]
A: The inclusion of cholesterol in DOPC liposomes generally enhances their stability and reduces passive leakage of encapsulated molecules. [] Higher cholesterol content typically leads to a decrease in membrane fluidity and a more tightly packed bilayer structure, hindering the diffusion of encapsulated substances.
A: Research using Quartz Crystal Microbalance with Dissipation (QCM-D) and Atomic Force Microscopy (AFM) has shown that DOPC adsorption and vesicle formation is influenced by surface properties. While a hydrated DOPC bilayer readily forms on silica, vesicle adsorption patterns differ on gold, trimethylsilyl cellulose, and regenerated cellulose surfaces, highlighting the role of surface characteristics in DOPC self-assembly. []
ANone: DOPC is a common choice for model membrane systems due to its ability to form stable, fluid bilayers that resemble the liquid-disordered phase found in natural cell membranes. This fluidity is attributed to the presence of unsaturated double bonds in its oleoyl chains.
A: DOPC, being a lipid with a low melting transition temperature, typically promotes the formation of the liquid-disordered (Ld) phase in mixed lipid systems. The presence of cholesterol can further modulate the phase behavior, leading to the coexistence of Ld and liquid-ordered (Lo) phases, mimicking the complex lateral organization observed in natural cell membranes. [, ]
A: Research indicates that the presence of DOPC can influence the activity of antimicrobial peptides like melittin. While melittin induces kinetic defects in both DOPC and DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine) bilayers, the rate of defect development is faster in DLPC, suggesting a potential link between membrane fluidity and peptide activity. Interestingly, the addition of cholesterol to DOPC bilayers initially suppresses defect kinetics, although this effect diminishes with prolonged incubation. []
A: Yes, electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS) have proven valuable in studying drug-membrane interactions. For instance, EIS has been successfully employed to investigate the interaction of miltefosine, an antileishmanial drug, with DOPC-containing model membranes. This technique allows for label-free, sensitive monitoring of changes in membrane properties, such as resistance and capacitance, upon drug interaction. []
ANone: The presence of DOPC, due to its unsaturated nature, generally contributes to a lower bending rigidity of lipid bilayers compared to saturated lipids. This enhanced flexibility can have implications for membrane curvature and vesicle formation.
ANone: DOPC, by contributing to membrane fluidity, can enhance the permeability of lipid bilayers, allowing for easier passage of small molecules. This property is essential for the function of cell membranes, facilitating the transport of nutrients and signaling molecules.
A: Yes, DOPC is a biocompatible lipid commonly employed in the formulation of liposomes for drug delivery applications. Its ability to form stable vesicles, combined with its biodegradability, makes it a suitable candidate for encapsulating and delivering therapeutic agents. [, ]
ANone: The properties of DOPC liposomes can be tailored by incorporating other lipids, such as cholesterol or charged lipids, or by conjugating targeting moieties to their surface. These modifications can alter their stability, circulation time, and cellular uptake, ultimately influencing drug delivery efficiency.
ANone: DOPC, due to its fluid nature, can influence the release profile of encapsulated drugs from liposomes. The rate of drug release can be modulated by adjusting the DOPC content, incorporating other lipids, or modifying the liposome surface properties.
A: Yes, computational chemistry plays a crucial role in understanding DOPC membrane behavior. Molecular dynamics (MD) simulations, employing both atomistic and coarse-grained models, provide valuable insights into the structural dynamics, interactions with other molecules, and overall properties of DOPC bilayers. [, , ]
ANone: Coarse-grained models offer computational efficiency, enabling the simulation of larger systems and longer timescales compared to atomistic models. This advantage is particularly relevant for studying events like membrane fusion, vesicle formation, and the interaction of DOPC with large molecules like proteins and polymers.
A: DOPC plays a crucial role in reconstituting the cGMP cascade, a critical signaling pathway in vision. Researchers successfully incorporated rhodopsin, a light-sensitive protein, into partially polymerized bilayer membranes composed of DOPC and poly(1,2-bis(octadeca-2,4-dienoyl)phosphatidylcholine) (polyDENPC) []. This reconstitution allowed for the investigation of the cGMP cascade within a controlled membrane environment, highlighting the versatility of DOPC in mimicking biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


